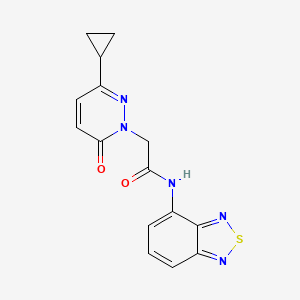![molecular formula C12H16N4OS B6427705 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2034426-59-8](/img/structure/B6427705.png)
2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the specific compound you mentioned could not be found.
Chemical Reactions Analysis
Whole cells of Rhodotorula glutinis have been reported to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 hours .
科学的研究の応用
2,2-Dimethyl-thiourea has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in a number of reactions, and as a ligand in coordination chemistry. It has also been used as a chelating agent, and as a biocompatible material for medical applications.
作用機序
2,2-Dimethyl-thiourea acts as a nucleophilic reagent in many organic synthesis reactions and is capable of forming a variety of cyclic and acyclic compounds. In addition, it has been used as a catalyst in a number of reactions, including the synthesis of polymers, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
2,2-Dimethyl-thiourea has been found to have a variety of biochemical and physiological effects. In particular, it has been found to be a potent antioxidant, with the ability to scavenge reactive oxygen species and protect cells from oxidative damage. It has also been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.
実験室実験の利点と制限
2,2-Dimethyl-thiourea has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. Furthermore, it is a versatile reagent, capable of forming a variety of compounds. However, it is also limited in its applications, as it is not very soluble in water and is not very reactive in some organic solvents.
将来の方向性
There are a number of potential future directions for the use of 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide-thiourea. For example, it could be used as a chelating agent in the synthesis of pharmaceuticals, as a biocompatible material for medical applications, and as a catalyst for the synthesis of polymers. Additionally, it could be used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis reactions. Furthermore, further research into its biochemical and physiological effects could lead to new applications in medicine and pharmacology.
合成法
2,2-Dimethyl-thiourea can be synthesized from the reaction of thiourea and dimethylformamide, with the addition of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide, and the product is isolated by crystallization. The yield of the reaction is typically around 75%.
特性
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-12(2,3)11(17)13-6-9-7-16(15-14-9)10-4-5-18-8-10/h4-5,7-8H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZGSZEOQYYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B6427627.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6427629.png)
![1-methyl-2-(propan-2-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B6427634.png)
![N'-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6427636.png)
![2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6427642.png)
![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6427658.png)
![4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B6427671.png)
![5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427686.png)
![2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427699.png)
![4-[(2-chlorophenyl)methanesulfonyl]-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6427703.png)
![2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427709.png)
![2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427713.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427719.png)
